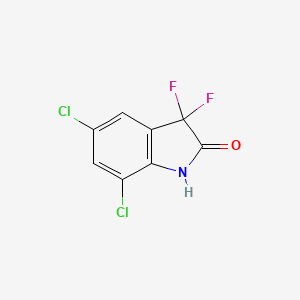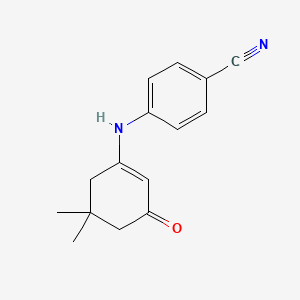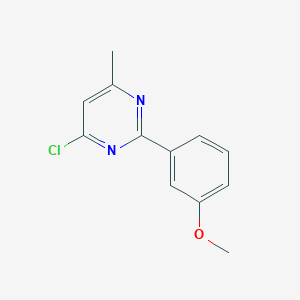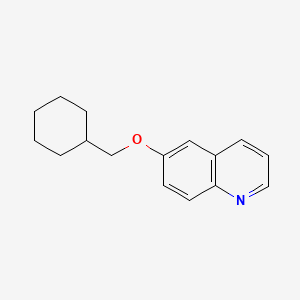
6-(Cyclohexylmethoxy)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Cyclohexylmethoxy)quinoline is a chemical compound with the molecular formula C16H19NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a cyclohexylmethoxy group attached to the quinoline ring. This structural modification imparts unique properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclohexylmethoxy)quinoline typically involves the reaction of quinoline with cyclohexylmethanol under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Catalysts and solvents used in the reaction are often recycled to minimize waste and reduce production costs.
化学反应分析
Types of Reactions
6-(Cyclohexylmethoxy)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to its hydrogenated form, altering its chemical properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where the cyclohexylmethoxy group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
科学研究应用
6-(Cyclohexylmethoxy)quinoline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 6-(Cyclohexylmethoxy)quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, which lacks the cyclohexylmethoxy group.
6-Methoxyquinoline: A derivative with a methoxy group instead of a cyclohexylmethoxy group.
Cyclohexylquinoline: A compound with a cyclohexyl group directly attached to the quinoline ring.
Uniqueness
6-(Cyclohexylmethoxy)quinoline is unique due to the presence of the cyclohexylmethoxy group, which imparts distinct chemical and physical properties. This modification can enhance its solubility, stability, and biological activity compared to similar compounds.
属性
分子式 |
C16H19NO |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
6-(cyclohexylmethoxy)quinoline |
InChI |
InChI=1S/C16H19NO/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16/h4,7-11,13H,1-3,5-6,12H2 |
InChI 键 |
GIQDKGXNLVPUPM-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)COC2=CC3=C(C=C2)N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B14124523.png)
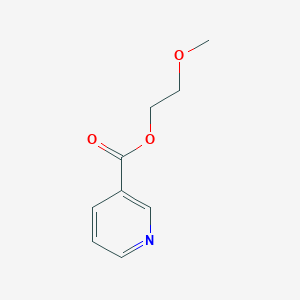
![(3R,6R)-6-[(1R)-1,2-bis(phenylmethoxy)ethyl]-3-methoxy-1,4-dioxan-2-one](/img/structure/B14124535.png)
![8-[4-(4-methoxyphenyl)piperazin-1-yl]-7-[3-[8-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-2,6-dioxopurin-7-yl]propyl]-3-methylpurine-2,6-dione](/img/structure/B14124537.png)
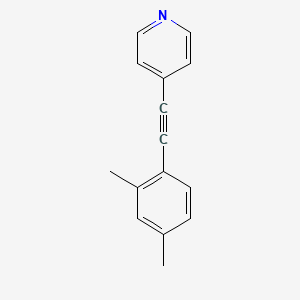
![(1E)-N-hydroxy-3,3,6-trimethyl-3,4-dihydro[1]benzoselenopheno[2,3-c]quinolin-1(2H)-imine](/img/structure/B14124558.png)

![3,5-bis[(fluorosulfonyl)oxy]-Benzoic acid](/img/structure/B14124568.png)
![N-Benzylbenzo[d][1,3]dioxol-5-amine](/img/structure/B14124572.png)
